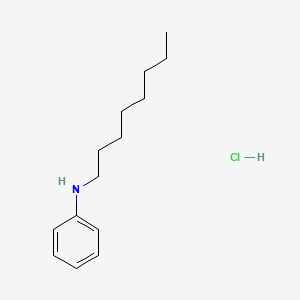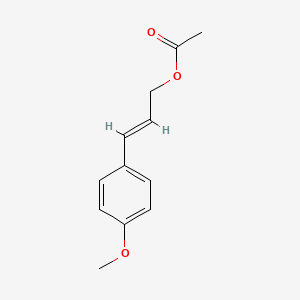![molecular formula C9H20N2O2 B14148185 N-[3-(Dimethylamino)propyl]glycine ethyl ester CAS No. 7568-53-8](/img/structure/B14148185.png)
N-[3-(Dimethylamino)propyl]glycine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Dimethylamino)propyl]glycine ethyl ester is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a 3-(dimethylamino)propyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[3-(Dimethylamino)propyl]glycine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can react with carboxylic acids in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Coupling Agents: EDC or DCC are commonly used to facilitate amide bond formation.
Major Products
Hydrolysis: Glycine and 3-(dimethylamino)propylamine.
Coupling Reactions: Amides formed by the reaction with carboxylic acids.
科学研究应用
N-[3-(Dimethylamino)propyl]glycine ethyl ester has several applications in scientific research:
作用机制
The mechanism of action of N-[3-(Dimethylamino)propyl]glycine ethyl ester involves its ability to form amide bonds with carboxylic acids. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group, allowing it to react with the amine group of the compound. The resulting amide bond is stable and can be used to link various molecules together .
相似化合物的比较
Similar Compounds
- N,N-Dimethylglycine ethyl ester
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide
- Glycine methyl ester
Uniqueness
N-[3-(Dimethylamino)propyl]glycine ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ability to form stable amide bonds makes it particularly valuable in biochemical applications .
属性
CAS 编号 |
7568-53-8 |
|---|---|
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
ethyl 2-[3-(dimethylamino)propylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)8-10-6-5-7-11(2)3/h10H,4-8H2,1-3H3 |
InChI 键 |
DCWJQDSPVUQRIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
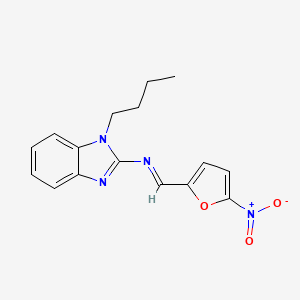
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
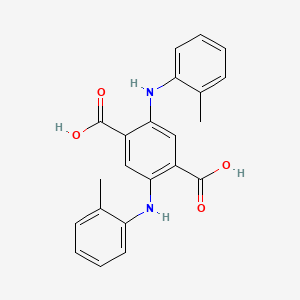
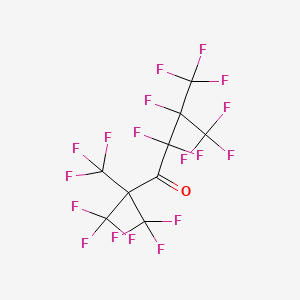
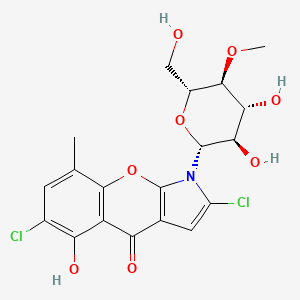
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
